molecular formula C21H19F3N2O2 B11589246 2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide

2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11589246
M. Wt: 388.4 g/mol
InChI Key: RDSOQSZRGQCDFN-UHFFFAOYSA-N
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Description

2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The trifluoroacetyl group can be introduced via trifluoromethylation reactions, which often involve the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves the acylation of the indole nitrogen with 3-methylphenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the introduction of the trifluoroacetyl group. The use of high-throughput screening methods can also help in optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.

    Substitution: The indole nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Trifluoromethyl-substituted indoles.

    Substitution: Various N-substituted indole derivatives.

Scientific Research Applications

2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with various molecular targets. The indole core allows it to bind to multiple receptors, including G-protein coupled receptors and ion channels. The trifluoroacetyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This compound can modulate various signaling pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide apart from similar compounds is its specific substitution pattern on the indole ring and the presence of the trifluoroacetyl group. These structural features contribute to its unique biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19F3N2O2

Molecular Weight

388.4 g/mol

IUPAC Name

2-[7-ethyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H19F3N2O2/c1-3-14-7-5-9-16-17(20(28)21(22,23)24)11-26(19(14)16)12-18(27)25-15-8-4-6-13(2)10-15/h4-11H,3,12H2,1-2H3,(H,25,27)

InChI Key

RDSOQSZRGQCDFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3=CC=CC(=C3)C)C(=O)C(F)(F)F

Origin of Product

United States

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